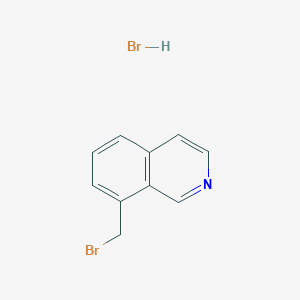

8-(Bromomethyl)isoquinoline hydrobromide

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Heterocyclic Chemistry Research

The isoquinoline scaffold is a prominent heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org In the realm of heterocyclic chemistry, isoquinoline frameworks are considered "privileged structures," a term that reflects their recurring presence in molecules with significant biological activity. nih.govrsc.org This structural motif is the backbone of many naturally occurring alkaloids, such as papaverine (B1678415) and berberine, and is derived biosynthetically from the amino acid tyrosine. wikipedia.orgnumberanalytics.com

The importance of isoquinoline scaffolds in medicinal chemistry is well-documented, as they are integral to a wide array of pharmacologically active compounds. nih.govrsc.org Molecules containing the isoquinoline core have demonstrated a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govnumberanalytics.comresearchgate.netresearchgate.net The structural diversity and therapeutic relevance of isoquinoline-based molecules make them a challenging and attractive target for synthetic organic chemists. nih.govrsc.org Consequently, the development of efficient synthetic methodologies for constructing and functionalizing the isoquinoline skeleton remains an active and important area of research, aiming to create novel derivatives for drug discovery. nih.govresearchgate.net

Significance of the Bromomethyl Moiety as a Synthetic Handle in Organic Transformations

The bromomethyl group (-CH2Br) is a highly functional "synthetic handle" in organic chemistry, prized for its reactivity and versatility. nbinno.com Its utility stems from the fact that the bromide ion is an excellent leaving group, which facilitates a variety of nucleophilic substitution reactions. nbinno.com This reactivity allows for the facile introduction of the -CH2- group (a methylene (B1212753) bridge) into a wide range of molecules, connecting it to nucleophiles containing oxygen, nitrogen, sulfur, or carbon.

This moiety is instrumental in alkylation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under controlled conditions. nbinno.com Bromomethyl compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules where precise structural modifications are required. researchgate.net The process of introducing a bromomethyl group onto an aromatic ring is known as bromomethylation. manac-inc.co.jp The strategic placement of this group on a molecule provides a reactive site for subsequent chemical transformations, making it an indispensable tool for building molecular complexity. nbinno.comresearchgate.net

Overview of Key Research Avenues for 8-(Bromomethyl)isoquinoline (B565565) Hydrobromide as a Chemical Intermediate

8-(Bromomethyl)isoquinoline hydrobromide functions as a specialized chemical intermediate that leverages the combined chemical properties of the isoquinoline scaffold and the bromomethyl group. As an intermediate, its primary role is to serve as a starting material for the synthesis of more elaborate isoquinoline derivatives. google.com The compound itself is noted as a condensed heterocyclic inhibitor of CD26 (Dipeptidyl peptidase-4), an enzyme implicated in glucose metabolism, which highlights the potential bioactivity of molecules derived from this structure. scbt.com

Key research avenues for this compound focus on its use in nucleophilic substitution reactions where the bromomethyl group at the 8-position is displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups specifically at this position of the isoquinoline core. These transformations can lead to the synthesis of novel libraries of compounds for screening in drug discovery programs. For instance, its reaction with amines, thiols, or alcohols can yield new derivatives with potential applications as enzyme inhibitors or receptor modulators. The development of bromoisoquinoline derivatives is considered crucial for the synthesis of various pharmaceutical compounds. google.com

Below is a table summarizing the key properties of the parent compound, 8-(Bromomethyl)isoquinoline, and its hydrobromide salt.

| Property | 8-(Bromomethyl)isoquinoline | This compound |

| CAS Number | 942579-56-8 | 1215541-16-4 |

| Molecular Formula | C10H8BrN | C10H9Br2N |

| Molecular Weight | 222.08 g/mol | 302.99 g/mol |

| Synonyms | 8-Bromomethylisoquinoline | 8-(Bromomethyl)-8-azanaphthalene hydrobromide |

The following table outlines representative transformations involving the bromomethyl group, illustrating the synthetic utility of this compound as an intermediate.

| Reaction Type | Nucleophile | Resulting Functional Group |

| Alkylation | Thiol (R-SH) | Thioether (R-S-CH2-Isoquinoline) |

| Alkylation | Amine (R-NH2) | Amine (R-NH-CH2-Isoquinoline) |

| Alkylation | Alcohol (R-OH) / Phenol (B47542) (Ar-OH) | Ether (R-O-CH2-Isoquinoline) |

| Wittig Reaction | Triphenylphosphine (PPh3) | Phosphonium Salt (for subsequent ylide formation) |

| Carbon-Carbon Bond Formation | Cyanide (CN-) | Nitrile (-CH2-CN) |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXWIHGLONBFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 8 Bromomethyl Isoquinoline Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the 8-position of the isoquinoline (B145761) ring is highly reactive towards nucleophilic substitution. The bromine atom serves as an excellent leaving group, facilitating the attack of various nucleophiles on the adjacent benzylic carbon. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse isoquinoline derivatives.

The reaction of 8-(bromomethyl)isoquinoline (B565565) hydrobromide with nitrogen-containing nucleophiles, such as primary and secondary amines, proceeds readily to form the corresponding 8-(aminomethyl)isoquinoline derivatives. This reaction is a fundamental method for introducing amino functionalities, which are prevalent in many biologically active molecules. For instance, the reaction with a secondary amine like morpholine (B109124) would yield 8-(morpholinomethyl)isoquinoline. The reaction mechanism typically follows an SN2 pathway, where the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Similarly, azides can be employed as nucleophiles to synthesize 8-(azidomethyl)isoquinoline. This azide (B81097) derivative is a versatile intermediate that can be further transformed, for example, through reduction to the corresponding primary amine or via click chemistry reactions.

Table 1: Nucleophilic Substitution with Nitrogen-Containing Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Primary Amine | R-NH₂ | 8-((R-amino)methyl)isoquinoline |

| Secondary Amine | R₂NH | 8-((R₂-amino)methyl)isoquinoline |

| Azide | NaN₃ | 8-(Azidomethyl)isoquinoline |

Sulfur-containing nucleophiles, such as thiols (R-SH), react with 8-(bromomethyl)isoquinoline hydrobromide to form thioethers. ethz.ch These reactions are generally efficient and provide a straightforward route to 8-((alkylthio)methyl)isoquinolines or 8-((arylthio)methyl)isoquinolines. The high nucleophilicity of the thiolate anion (RS⁻), typically generated in the presence of a base, facilitates the displacement of the bromide. This class of compounds has applications in various areas, including materials science and medicinal chemistry.

Table 2: Nucleophilic Substitution with Sulfur-Containing Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Thiol | R-SH | 8-((R-thio)methyl)isoquinoline |

Oxygen-containing nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), can also displace the bromide from the 8-(bromomethyl) group to form ethers. ethz.ch The reaction is typically carried out by treating this compound with an appropriate alcohol or phenol (B47542) in the presence of a base to generate the corresponding nucleophilic alkoxide or phenoxide. This provides access to a range of 8-(alkoxymethyl)isoquinoline and 8-(aryloxymethyl)isoquinoline derivatives.

Table 3: Nucleophilic Substitution with Oxygen-Containing Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Alkoxide | R-OH / Base | 8-((R-oxy)methyl)isoquinoline |

| Phenoxide | Ar-OH / Base | 8-((Ar-oxy)methyl)isoquinoline |

Alkylation Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound serves as a potent alkylating agent. ethz.ch It can be used to introduce the isoquinolin-8-ylmethyl moiety onto a variety of substrates, including carbanions and other nucleophilic carbon species. For example, in the presence of a strong base, it can alkylate active methylene (B1212753) compounds, such as malonic esters, leading to the formation of new carbon-carbon bonds. This type of alkylation is a valuable tool for the elaboration of more complex molecular frameworks.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. yonedalabs.comlibretexts.orgdntb.gov.ua While typically employed with aryl or vinyl halides, derivatives like this compound can potentially participate in such reactions, although it is a less common substrate than an aryl bromide. In a hypothetical Suzuki-Miyaura reaction, the carbon-bromine bond of the bromomethyl group would undergo oxidative addition to a palladium(0) catalyst. The subsequent steps of transmetalation with an organoboron reagent (such as a boronic acid or ester) and reductive elimination would result in the formation of a new carbon-carbon bond, yielding an 8-substituted isoquinoline derivative. libretexts.orgresearchgate.net For instance, coupling with phenylboronic acid would theoretically produce 8-benzylisoquinoline. The success of such a reaction would be highly dependent on the specific catalyst system and reaction conditions employed. researchgate.net

Table 4: Hypothetical Suzuki-Miyaura Coupling

| Organoboron Reagent | Product |

|---|---|

| Phenylboronic Acid | 8-Benzylisoquinoline |

| Alkylboronic Acid | 8-Alkylisoquinoline |

Other Palladium-Catalyzed Coupling Methodologies

The 8-(bromomethyl)isoquinoline scaffold contains two primary sites for palladium-catalyzed cross-coupling reactions: the C-Br bond of the bromomethyl group and potential C-H bonds on the aromatic rings. While direct Suzuki-Miyaura coupling of benzylic bromides can be challenging, related palladium-catalyzed methodologies offer versatile routes for C-C and C-heteroatom bond formation.

Research on related systems, such as 8-bromoquinolines and 8-bromoisoquinolines, has demonstrated the feasibility of Suzuki-Miyaura coupling to introduce aryl and heteroaryl substituents at the 8-position. For instance, a one-pot process for the synthesis of 8-arylquinolines has been developed via Pd-catalyzed borylation of quinoline-8-yl halides, followed by Suzuki-Miyaura coupling with aryl halides, achieving yields of up to 98%. nih.gov Similarly, new 8-(het)aryltetrahydroisoquinolines have been synthesized in good yields from 8-bromotetrahydroisoquinolines using Suzuki cross-coupling reactions. researchgate.net These reactions typically proceed through a standard catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

The bromomethyl group itself can participate in various palladium-catalyzed reactions. For example, palladium-catalyzed enolate arylation represents a key C-C bond-forming reaction for the synthesis of isoquinolines from ortho-functionalized aryl halides. rsc.org While this is a synthetic application, it highlights the reactivity of precursors to the isoquinoline system. The cross-coupling of allylic silanolate salts with aromatic bromides has been shown to proceed via a syn SE' mechanism, indicating that stereochemistry can be controlled in related systems. nih.gov This suggests that the benzylic C-Br bond in 8-(bromomethyl)isoquinoline could potentially undergo similar stereospecific coupling reactions if a chiral center were present.

The following table summarizes representative palladium-catalyzed coupling reactions on related isoquinoline and quinoline (B57606) systems.

| Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Quinoline-8-yl halide | Aryl halide/Bis(pinacolato)diboron | Pd catalyst / n-BuPAd2 | 8-Arylquinoline | Up to 98% | nih.gov |

| 8-Bromotetrahydroisoquinoline | (Het)arylboronic acid | Pd(PPh3)4 / K2CO3 | 8-(Het)aryltetrahydroisoquinoline | Good | researchgate.net |

| o-Functionalized aryl halide | Enolate | Palladium complex | Isoquinoline precursor | N/A | rsc.org |

This table presents data for analogous systems to infer the potential reactivity of this compound.

Quaternization Reactions of the Isoquinoline Nitrogen Atom

The nitrogen atom of the isoquinoline ring is nucleophilic and readily undergoes quaternization with alkylating agents. In the case of this compound, the nitrogen is initially protonated. Neutralization with a base would free the nitrogen lone pair for reaction. The molecule possesses both an internal alkylating agent (the bromomethyl group) and can react with external ones.

Intermolecular quaternization with an external alkyl halide (e.g., methyl iodide) would yield an N-alkyl-8-(bromomethyl)isoquinolinium salt. Such salts are valuable precursors for the in-situ generation of isoquinolinium ylides. nih.gov Treatment of the isoquinolinium salt with a base, such as triethylamine, deprotonates the carbon adjacent to the quaternized nitrogen, forming a 1,3-dipole (an azomethine ylide). These ylides are key intermediates in [3+2] cycloaddition reactions. orgsyn.org

A significant and competing reaction pathway for 8-(bromomethyl)isoquinoline, upon neutralization, is intramolecular quaternization. The proximity of the electrophilic benzylic carbon of the bromomethyl group to the nucleophilic isoquinoline nitrogen facilitates an intramolecular SN2 reaction. This would result in the formation of a rigid, tetracyclic system, a dibenzo[a,f]quinolizinium-type salt. The formation of such tetracyclic isoquinoline derivatives is a known synthetic strategy. researchgate.netacs.org The propensity for this intramolecular cyclization would depend on reaction conditions such as concentration and the nature of the base used. At low concentrations, the intramolecular pathway is often favored.

Oxidative and Reductive Transformations of the Isoquinoline Scaffold

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent known for the mild oxidation of alcohols to aldehydes and ketones. wikipedia.orgwikipedia.org However, its reactivity extends to other transformations, including the oxidative coupling of isoquinolines. Research has shown that DMP can mediate an efficient, metal-free synthesis of N-substituted isoquinolinone derivatives through the oxidative coupling of isoquinoline with benzyl (B1604629) bromide. mdpi.comnih.govresearchgate.net

In this reaction, isoquinoline and benzyl bromide are treated with DMP in a solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. The reaction proceeds to form N-benzyl-isoquinoline-1,3-dione in good yields. mdpi.com Mechanistic studies, including H₂O¹⁸-labeling experiments, suggest a plausible pathway where the oxygen atoms incorporated into the isoquinolinone products originate from water present in the reaction medium. mdpi.com The proposed mechanism involves the initial formation of an iodonium (B1229267) intermediate from the reaction of isoquinoline with DMP, which is then attacked by water. Further oxidation and reaction with the benzyl bromide ultimately lead to the coupled product. mdpi.com

Given this precedent, this compound could be expected to undergo analogous transformations. It could potentially react with another molecule of itself or with an external benzyl bromide equivalent, leading to complex dimeric or coupled isoquinolinone structures. The reaction would likely be complex due to the multiple reactive sites.

| Reactants | Reagent | Product | Yield | Reference |

| Isoquinoline, Benzyl bromide | Dess-Martin Periodinane (DMP) | N-benzyl isoquinoline-1,3-dione | 62% | mdpi.com |

| 5-Methoxyisoquinoline, Benzyl bromide | Dess-Martin Periodinane (DMP) | 2-benzyl-5-methoxyisoquinoline-1,3,4(2H)-trione | 81% | mdpi.com |

This table showcases the DMP-mediated oxidative coupling of isoquinoline with benzyl bromide, a model for the potential reactivity of 8-(bromomethyl)isoquinoline.

The this compound molecule offers several sites for reduction. The isoquinoline ring can be reduced, typically to a tetrahydroisoquinoline derivative, and the bromomethyl group can be reduced to a methyl group. Furthermore, the C-Br bond can be cleaved reductively.

Catalytic hydrogenation is a common method for reducing the pyridine (B92270) ring of isoquinoline. However, the presence of the C-Br bond complicates this approach, as catalytic hydrogenation can also lead to hydrodebromination (reductive cleavage of the C-Br bond). Selective reduction of the heterocyclic ring can be achieved with specific reagents. For example, the reduction of isoquinoline N-oxides can be accomplished using reagents like CS₂ in a process that may involve radical intermediates. thieme-connect.de

The reduction of the bromomethyl group to a methyl group can be achieved using various reducing agents. Catalytic reduction of alkyl bromides under visible light irradiation in the presence of a nickel catalyst has been reported as an effective method. rsc.org In the context of substituted isoquinolines, the reduction of 5-bromo-8-nitroisoquinoline (B189721) has been shown to result in 8-aminoisoquinoline, where the nitro group is reduced and the bromo substituent is removed, indicating that reductive dehalogenation is a feasible pathway. researchgate.net

The choice of reducing agent and conditions would be critical to control the chemoselectivity of the reduction, allowing for the targeted reduction of either the isoquinoline core or the bromomethyl substituent.

Cycloaddition Reactions Involving Isoquinoline Derivatives

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. Isoquinoline derivatives are particularly well-suited for 1,3-dipolar cycloadditions. wikipedia.orgnih.gov As discussed in section 3.4, quaternization of the isoquinoline nitrogen followed by deprotonation generates an isoquinolinium ylide. This ylide can act as a 4π component in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). nih.govmdpi.com

For 8-(bromomethyl)isoquinoline, this sequence would begin with intermolecular N-alkylation to avoid the intramolecular cyclization pathway. The resulting N-alkyl-8-(bromomethyl)isoquinolinium salt can then be converted to the corresponding ylide. The ylide would then react with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a pyrrolo[2,1-a]isoquinoline (B1256269) derivative. The 8-(bromomethyl) substituent would be retained on the benzene (B151609) ring of the product, offering a handle for further functionalization. DFT calculations on related systems suggest that these reactions may proceed through a nonconcerted mechanism, which explains the observed regioselectivity. researchgate.net

The following table outlines typical conditions for such cycloaddition reactions.

| Isoquinoline Derivative | Dipolarophile | Base/Conditions | Product Type | Reference |

| N-Acylisoquinolinium Salt | Aldehyde | Triethylamine | Pyrrolo[2,1-a]isoquinoline | nih.gov |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Dimethyl acetylenedicarboxylate (DMAD) | Reflux | Dihydropyrrolo[2,1,a]isoquinoline | mdpi.com |

This table illustrates the general conditions for cycloaddition reactions involving isoquinoline derivatives, which would be applicable after the initial quaternization of 8-(bromomethyl)isoquinoline.

Investigations into Reaction Mechanisms (e.g., Radical Pathways, Intermediates, Transition States)

The reactions of this compound involve diverse mechanisms.

Palladium-Catalyzed Coupling: The Suzuki-Miyaura coupling mechanism is well-established and involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The stereochemical outcome of couplings at benzylic positions can be complex, with possibilities for both retention and inversion of configuration depending on the exact mechanism. wikipedia.org

Oxidative and Reductive Transformations: The DMP-mediated oxidative coupling is proposed to proceed through hypervalent iodine intermediates. mdpi.com Reductive deoxygenation of isoquinoline N-oxides with CS₂ has been shown through radical scavenger experiments to proceed via a radical pathway, involving homolytic cleavage of N-O and C-S bonds. thieme-connect.de The bromomethyl group is also susceptible to radical reactions. Radical-based difluoromethylation of heterocycles using organic photoredox catalysis highlights the potential for radical pathways in functionalizing such molecules. nih.gov The formation of tetracyclic products from related bromophenyl derivatives has been proposed to occur via an SRN1-type radical-nucleophilic substitution mechanism. researchgate.net

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of isoquinolinium ylides is a classic pericyclic reaction. While often described as a concerted [π4s + π2s] process according to Woodward-Hoffmann rules, computational studies suggest that some of these reactions may be non-concerted, proceeding through a stepwise mechanism involving a diradical or zwitterionic intermediate. researchgate.net The regioselectivity is governed by frontier molecular orbital (FMO) interactions, as well as steric and stereoelectronic effects. wikipedia.org

The presence of the 8-(bromomethyl) group can influence transition states through steric hindrance or electronic effects, potentially altering the regioselectivity and stereoselectivity of reactions compared to unsubstituted isoquinoline.

Applications of 8 Bromomethyl Isoquinoline Hydrobromide in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The strategic placement of a reactive bromomethyl group at the 8-position of the isoquinoline (B145761) core makes this compound an ideal starting point for synthesizing more complex heterocyclic structures. The inherent reactivity of the C-Br bond allows for both the introduction of novel substituents and the formation of new ring systems.

Synthesis of Novel Isoquinoline Derivatives

The primary utility of 8-(bromomethyl)isoquinoline (B565565) lies in its susceptibility to nucleophilic substitution reactions. The benzylic carbon of the bromomethyl group is highly electrophilic, readily reacting with a diverse range of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. This allows for the straightforward introduction of various functional groups at the 8-position, leading to novel isoquinoline derivatives with tailored properties.

Common transformations involve the displacement of the bromide ion by oxygen, nitrogen, and sulfur-based nucleophiles. For instance, reaction with alcohols or phenols under basic conditions yields the corresponding ether derivatives, while amines and thiols provide access to substituted aminomethyl and thiomethyl isoquinolines, respectively. Another key reaction is the conversion to 8-(azidomethyl)isoquinoline via substitution with sodium azide (B81097). This azide derivative serves as a versatile intermediate for further functionalization, such as the synthesis of triazoles through click chemistry or reduction to the primary amine.

| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |

| Oxygen | Sodium Methoxide (NaOMe) | -CH₂-OCH₃ | Methoxyether |

| Nitrogen | Piperidine | -CH₂-N(C₅H₁₀) | Tertiary Amine |

| Nitrogen | Sodium Azide (NaN₃) | -CH₂-N₃ | Azide |

| Sulfur | Sodium Thiophenoxide (NaSPh) | -CH₂-SPh | Thioether |

| Carbon | Sodium Cyanide (NaCN) | -CH₂-CN | Nitrile |

Accessing Diverse Fused and Polycyclic Architectures

Beyond simple substitution, 8-(bromomethyl)isoquinoline is a key precursor for constructing fused and polycyclic systems. These complex architectures are often found in natural alkaloids and are targets in medicinal chemistry. The synthesis of these systems typically involves intramolecular cyclization reactions, where the bromomethyl group reacts with another functional group tethered to the isoquinoline core or on a reacting partner.

One established strategy is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, which are present in numerous bioactive natural products. nih.govrsc.org A common method involves the reaction of isoquinoline with an α-bromo carbonyl compound to form an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. nih.govresearchgate.net By analogy, 8-(bromomethyl)isoquinoline can be used to first N-alkylate a suitable precursor, which then undergoes intramolecular cyclization to build the fused ring system. For example, derivatives can be designed to undergo intramolecular Friedel-Crafts-type reactions or other C-C bond-forming cyclizations to create new rings fused to the isoquinoline 'a' or 'h' face. mdpi.com The synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, for instance, has been achieved through 1,3-dipolar cycloaddition reactions of benzo[f]quinolinium methylides generated from the corresponding quaternary salts. researchgate.net

Role as a Versatile Synthetic Building Block in Multistep Syntheses

In the context of total synthesis and complex molecule construction, 8-(bromomethyl)isoquinoline hydrobromide serves as a valuable and specialized building block. orgsyn.org Its utility stems from the ability to introduce the isoquinoline-8-methyl moiety early in a synthetic sequence, with the bromide providing a reliable handle for subsequent elaboration.

The tetrahydroisoquinoline (THIQ) framework is a core component of one of the largest families of alkaloids, exhibiting a vast range of biological activities. acs.org The total synthesis of these complex natural products often requires meticulously planned routes where key fragments are joined together. 8-substituted isoquinoline derivatives are crucial intermediates in these syntheses. For example, in the synthesis of flexible analogues of aporphine (B1220529) alkaloids, 8-bromo-substituted tetrahydroisoquinolines are used as key intermediates for palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl groups. researchgate.net While not a direct use of 8-(bromomethyl)isoquinoline, this highlights the strategic importance of functional handles at the 8-position. A synthetic route could employ 8-(bromomethyl)isoquinoline to first form a C-C bond via a Grignard or related reaction, and then carry this elaborated fragment through a multi-step sequence to a final complex target.

Precursor in Functionalization Strategies for Research Materials

The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for advanced functional materials. This compound provides a direct and convenient entry point for incorporating this heterocycle into larger molecular systems designed for specific applications in chemical biology and organic electronics.

Development of Fluorescent Probes and Imaging Agents for Chemical Biology Research

Quinoline (B57606) and isoquinoline derivatives are well-known fluorophores that form the basis of many fluorescent sensors and imaging agents. mdpi.comnih.govresearchgate.net Their fluorescence properties are often sensitive to the local environment, making them ideal for detecting specific analytes like metal ions. nih.gov The "chelation-enhanced fluorescence" (CHEF) phenomenon is a common sensing mechanism, where the fluorescence of a probe is "turned on" or enhanced upon binding to a target analyte.

8-(Bromomethyl)isoquinoline is an excellent precursor for creating such probes. The reactive bromomethyl group allows for the covalent attachment of a chelating agent. For example, reacting it with an amine- or thiol-containing ligand (e.g., a polyamino-carboxylate or a crown ether derivative) links the isoquinoline fluorophore to a receptor unit. In the unbound state, the probe's fluorescence may be quenched. Upon binding of a target ion (like Zn²⁺ or Hg²⁺) to the chelating moiety, conformational changes or electronic effects can restore or enhance the fluorescence, providing a detectable signal. nih.gov This strategy has been widely used with related 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) systems to create powerful tools for biological imaging. nih.govmdpi.com

Research Highlights in Isoquinoline-Based Fluorescent Probes

| Probe Design Strategy | Target Analyte | Sensing Mechanism | Potential Application |

| Fluorophore-Chelator Conjugate | Metal Ions (e.g., Zn²⁺, Fe³⁺, Hg²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Intracellular ion imaging, environmental monitoring |

| Fluorophore-Biomolecule Conjugate | Specific Proteins or Enzymes | Covalent Labeling | Protein tracking, activity-based sensing |

| Environment-Sensitive Dyes | pH, Polarity | Intramolecular Charge Transfer (ICT) | Mapping cellular microenvironments |

Synthesis of Components for Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

Conjugated organic molecules and polymers are the active components in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). rsc.org Heterocyclic aromatic compounds like isoquinoline are valuable building blocks for these materials due to their electronic properties, rigidity, and ability to promote intermolecular π-stacking, which is crucial for charge transport. rsc.org

8-(Bromomethyl)isoquinoline can be utilized as a monomer or functionalizing agent in the synthesis of these materials. While direct polymerization through the bromomethyl group is less common for creating the main conjugated backbone, it is highly useful for side-chain functionalization or for creating larger, well-defined oligomers. More importantly, the bromomethyl group can be readily converted into other functionalities more amenable to cross-coupling polymerization techniques. For example, it can be converted to a boronic ester for use in Suzuki coupling reactions wikipedia.orgorganic-chemistry.org or to a terminal alkyne for Sonogashira couplings. wikipedia.orgorganic-chemistry.org These powerful C-C bond-forming reactions are the cornerstone of conjugated polymer synthesis. By converting the bromomethyl group, the isoquinoline unit can be precisely incorporated into a larger π-conjugated system, allowing chemists to fine-tune the electronic and optical properties (e.g., the HOMO/LUMO energy levels and the emission color) of the resulting material for optimal device performance. rsc.orgpolimi.it

Integration into Novel Polymeric and Supramolecular Architectures

The reactive nature of the bromomethyl group on the isoquinoline core makes this compound a valuable precursor for the development of novel functional polymers and sophisticated supramolecular assemblies. Although direct polymerization of this specific monomer is not extensively documented, its structure lends itself to several synthetic strategies for incorporation into larger architectures.

One potential application is in the synthesis of functional polymers by attaching the isoquinoline moiety as a pendant group. The bromomethyl group can react with polymers containing nucleophilic sites (e.g., hydroxyl or amine groups) through post-polymerization modification. This approach allows for the introduction of the unique photophysical, chemical, and biological properties of the isoquinoline ring into pre-existing polymer backbones. Such isoquinoline-containing polymers could find applications in areas like sensory materials, charge-transporting layers in electronic devices, or as antimicrobial surfaces.

In the realm of supramolecular chemistry, the isoquinoline unit can act as a ligand for metal ions, paving the way for the construction of metal-organic frameworks (MOFs) or coordination polymers. While quinoline-based MOFs have been synthesized and studied for applications in catalysis and sensing, the use of 8-(bromomethyl)isoquinoline would require its initial conversion into a suitable ligand, such as a carboxylic acid or a nitrogen-based chelator. rsc.org The synthetic accessibility of the bromomethyl group allows for straightforward transformation into various coordinating groups, making it a strategic starting material for designing bespoke ligands for targeted supramolecular structures. These organized assemblies could harness the isoquinoline core's properties for applications in gas storage, catalysis, or as luminescent sensors.

Table 1: Potential Strategies for Integration into Macromolecular Structures

| Strategy | Description | Potential Application |

|---|---|---|

| Post-Polymerization Modification | Reacting 8-(bromomethyl)isoquinoline with a pre-formed polymer containing nucleophilic side chains (e.g., poly(vinyl alcohol), chitosan). | Functional coatings, drug-delivery systems, specialty resins. |

| Monomer Synthesis | Converting the bromomethyl group into a polymerizable functional group (e.g., vinyl or acrylate) to create an isoquinoline-based monomer for polymerization. | Optoelectronic materials, fluorescent polymers. |

| Ligand for Supramolecular Assembly | Modifying the bromomethyl group to a coordinating moiety (e.g., converting to 8-(carboxymethyl)isoquinoline) for use in self-assembly with metal ions. | Metal-Organic Frameworks (MOFs), sensors, catalysis. nih.govacs.org |

Contributions to Agrochemical Research as Synthetic Intermediates

The isoquinoline nucleus is a "privileged scaffold" that is not only prevalent in pharmaceuticals but also in the development of modern agrochemicals. researchgate.net Various isoquinoline alkaloids and their synthetic derivatives have demonstrated potent fungicidal, insecticidal, and herbicidal activities. google.comnih.govgoogle.com In this context, this compound serves as a key synthetic intermediate, providing a direct route to novel agrochemical candidates.

The primary role of this compound is to act as a reactive handle for introducing the isoquinoline core into larger, more complex molecules. Research has shown that novel 3-aryl-isoquinoline derivatives exhibit significant antifungal activity against various plant pathogens, such as Alternaria solani and Physalospora piricola. researchgate.netresearchgate.net The bromomethyl group at the 8-position allows synthetic chemists to explore other substitution patterns on the isoquinoline ring. It can be readily converted into a variety of functional groups or used to link the isoquinoline scaffold to other pharmacophores known for their agrochemical activity. This strategy, known as molecular hybridization, is a powerful tool in modern crop protection research to develop agents with improved efficacy, novel modes of action, and reduced environmental impact. General applications of isoquinoline derivatives in agrochemicals include their use in the manufacture of fungicides and insecticides. wikipedia.org

Table 2: Research Findings on Isoquinoline Derivatives in Agrochemicals

| Compound Class | Target Pathogen/Pest | Research Finding | Reference |

|---|---|---|---|

| 3-Aryl-isoquinoline Derivatives | Alternaria alternata, Physalospora piricola | Certain derivatives showed excellent in vitro antifungal activity, with EC50 values comparable to or better than commercial fungicides like boscalid (B143098) and chlorothalonil. | nih.govresearchgate.net |

| Tetrahydroisoquinoline Derivatives | Various phytopathogenic fungi | A range of synthesized derivatives exhibited medium to excellent antifungal activity against multiple fungal strains in laboratory tests. | researchgate.net |

| Isoquinoline Alkaloids | General pests | Natural and synthetic isoquinoline alkaloids are utilized as active components in pesticide formulations for integrated pest management. | google.comgoogle.com |

Generation of Chemically Diverse Libraries for Structure-Activity Relationship Studies (Focused on synthetic accessibility)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to understand how the chemical structure of a compound influences its biological activity. The generation of chemically diverse libraries of related compounds is a cornerstone of this process. This compound is an ideal starting material for this purpose due to its synthetic accessibility. rsc.org The high reactivity of the benzylic bromide allows for rapid and efficient diversification at the 8-position.

By employing parallel synthesis techniques, a single starting material, 8-(bromomethyl)isoquinoline, can be reacted with a large panel of diverse nucleophiles to create a library of 8-substituted isoquinoline derivatives. For example, reaction with various primary and secondary amines yields a library of 8-(aminomethyl)isoquinolines, while reaction with thiols provides 8-(thiomethyl)isoquinolines, and reaction with alcohols or phenols gives the corresponding ethers. This straightforward derivatization process enables the systematic exploration of how different substituents at the 8-position affect the compound's interaction with a biological target. The resulting SAR data can guide the optimization of lead compounds to enhance potency, selectivity, or pharmacokinetic properties. nih.govacs.org

Table 3: Illustrative Library Synthesis and SAR Data

This table illustrates a hypothetical library of compounds derived from 8-(bromomethyl)isoquinoline and the corresponding structure-activity relationship data that could be generated.

| Compound ID | R-Group (from Nucleophile H-R) | Resulting Structure | Biological Activity (IC50, µM) |

|---|---|---|---|

| Parent | -Br | 8-(Bromomethyl)isoquinoline | >100 |

| LIB-001 | -N(CH₃)₂ (from Dimethylamine) | 8-((Dimethylamino)methyl)isoquinoline | 55.4 |

| LIB-002 | -NH(CH₂CH₃) (from Ethylamine) | 8-((Ethylamino)methyl)isoquinoline | 23.1 |

| LIB-003 | (from Piperidine) | 8-(Piperidin-1-ylmethyl)isoquinoline | 8.7 |

| LIB-004 | -SCH₂CH₃ (from Ethanethiol) | 8-((Ethylthio)methyl)isoquinoline | 41.2 |

| LIB-005 | -OCH₃ (from Methanol) | 8-(Methoxymethyl)isoquinoline | 78.9 |

Computational and Theoretical Studies in 8 Bromomethyl Isoquinoline Chemistry

Density Functional Theory (DFT) Analysis for Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It is widely applied to isoquinoline (B145761) and its derivatives to predict their geometry, stability, and reactivity with a high degree of accuracy. figshare.comresearchgate.net For 8-(bromomethyl)isoquinoline (B565565) hydrobromide, DFT calculations can elucidate key structural and electronic features.

DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. figshare.com This analysis yields precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate various electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govtandfonline.com For instance, a DFT study on the parent isoquinoline molecule calculated a HOMO-LUMO gap of 3.78 eV, indicating considerable stability. figshare.comtandfonline.com The introduction of a bromomethyl group at the C8 position would be expected to alter the energies of these orbitals and thus modulate the molecule's reactivity profile.

Global and Local Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govresearchgate.net A molecule with high hardness is less reactive, whereas a soft molecule is more reactive. nih.gov

Local reactivity can be predicted using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov For electrophilic substitution on the protonated isoquinoline ring, DFT calculations have predicted that the C5 and C8 positions are the most reactive. researchgate.net This theoretical finding underscores the strategic placement of the bromomethyl group at the C8 position in 8-(bromomethyl)isoquinoline.

Below is a table of representative computational data for the parent isoquinoline molecule, which serves as a foundational model for its derivatives.

| Parameter | Description | Calculated Value (Isoquinoline) | Reference |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5.581 eV | figshare.comtandfonline.com |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | 1.801 eV | figshare.comtandfonline.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.78 eV | figshare.comtandfonline.com |

| Dipole Moment | Measure of the net molecular polarity | 2.004 D | figshare.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.89 | figshare.comtandfonline.com |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | 0.529 | figshare.comtandfonline.com |

Molecular Modeling and Simulation in Synthetic Design and Mechanistic Insights

Molecular modeling and simulation techniques are instrumental in the rational design of new molecules and for gaining a deeper understanding of reaction mechanisms. These methods are particularly useful in medicinal chemistry for designing derivatives with specific biological activities.

Synthetic Design and QSAR: For isoquinoline derivatives, which are scaffolds for many pharmacologically active compounds, molecular modeling plays a crucial role in drug design. nih.gov Techniques like the three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build models that correlate the structural features of molecules with their biological activity. nih.gov By developing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models, researchers can identify which steric, electrostatic, and hydrogen-bonding properties are critical for a desired effect. nih.gov This knowledge guides the synthetic design of new derivatives, such as those based on the 8-(bromomethyl)isoquinoline scaffold, to optimize their interactions with biological targets like enzymes or receptors. nih.govmdpi.com

Mechanistic Insights through Simulation: Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov In the context of synthetic design, MD simulations can be used to explore the conformational landscape of reactants and intermediates, providing insight into the stereochemical outcomes of reactions. When studying the interaction of an isoquinoline derivative with a biological target, MD simulations can reveal the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. mdpi.com This information is invaluable for designing more potent and selective inhibitors. nih.gov For example, modeling studies on isoquinoline derivatives as CDK8 inhibitors have successfully explored the binding modes between ligands and the receptor, highlighting the importance of specific hydrogen bond interactions for biological activity. nih.gov

Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization

Quantum chemical calculations, particularly those employing DFT, are essential for elucidating the detailed mechanisms of chemical reactions. rsc.org They allow for the mapping of the potential energy surface of a reaction, which includes identifying reactants, products, intermediates, and, most importantly, transition states. rsc.orgresearchgate.net

Reaction Pathway and Energetics: For a reaction involving 8-(bromomethyl)isoquinoline hydrobromide, such as a nucleophilic substitution at the bromomethyl group, quantum chemical calculations can map out the entire reaction pathway. rsc.org This involves calculating the energies of all species along the reaction coordinate. The difference in energy between the reactants and products determines the reaction's thermodynamics (whether it is exothermic or endothermic), while the energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), which governs the reaction rate. fiveable.me

Transition State Characterization: The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating and characterizing the transition state structure is a primary goal of mechanistic computational studies. rsc.org Frequency calculations are performed to confirm the nature of the stationary points; a minimum on the potential energy surface (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency. fiveable.me This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the transition state, confirming that it correctly connects the intended reactants and products. researchgate.net Such detailed mechanistic insights are crucial for optimizing reaction conditions (e.g., temperature, solvent, catalyst) to improve yields and selectivity in the synthesis of complex molecules derived from 8-(bromomethyl)isoquinoline. nih.gov For instance, computational studies on the isoquinoline ring-opening process have successfully identified multiple reaction paths and their respective energy barriers, demonstrating the predictive power of these methods. researchgate.net

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of isoquinoline (B145761) derivatives and related benzylic bromides often involves harsh reagents and generates significant waste. The development of greener synthetic protocols is a paramount objective for future research.

Key areas of focus include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods can significantly improve the environmental footprint of the synthesis. Research into novel catalysts, such as earth-abundant metals or organocatalysts, for both the construction of the isoquinoline core and the subsequent benzylic bromination is a promising avenue. For instance, Lewis acid-catalyzed benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can proceed under mild conditions, offering a more benign alternative to traditional radical-initiated methods that require high temperatures. nih.gov Zirconium(IV) chloride, in particular, has shown excellent catalytic activity for this type of transformation. nih.gov

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical methods represent cutting-edge, environmentally friendly activation strategies. rsc.orgmdpi.com These techniques can generate bromine radicals under mild conditions, potentially enabling a more selective and energy-efficient synthesis of 8-(bromomethyl)isoquinoline (B565565) from 8-methylisoquinoline (B3029354). An I2-mediated electrochemical acceptorless dehydrogenation (ECAD) has already been shown to be an eco-efficient method for constructing aromatized protoberberines, highlighting the potential of electrochemistry in isoquinoline synthesis. rsc.org

Alternative Solvents: Replacing hazardous chlorinated solvents like carbon tetrachloride, which are often used in traditional bromination reactions, with greener alternatives is crucial. organic-chemistry.org Future studies will likely explore the use of supercritical fluids (like scCO2), ionic liquids, or bio-based solvents to reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions and often allows for the use of more environmentally friendly solvents. nih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods

| Feature | Traditional Methods (e.g., Wohl-Ziegler) | Emerging Sustainable Methods |

|---|---|---|

| Activation | High temperature, radical initiators (e.g., AIBN) | Visible light, electricity, mild Lewis acids nih.govmdpi.com |

| Reagents | N-Bromosuccinimide (NBS) in stoichiometric amounts | Catalytic systems, N-bromoimides (e.g., DBDMH) nih.gov |

| Solvents | Chlorinated hydrocarbons (e.g., CCl4) organic-chemistry.org | Acetonitrile (B52724), water, ionic liquids, supercritical CO2 organic-chemistry.orgresearchgate.net |

| Byproducts | Significant hazardous waste | Reduced waste streams, recyclable catalysts |

| Energy Input | High (thermal heating) | Low (ambient temperature, low-energy light sources) |

Exploration of Novel Reactivity Modalities for Stereoselective Transformations

The bromomethyl group is a key functional handle for introducing the isoquinoline moiety into more complex molecules. A significant future direction lies in leveraging this reactivity for novel stereoselective transformations to construct chiral molecules, which are of high value in medicinal chemistry.

Asymmetric Cross-Coupling Reactions: The development of nickel/photoredox dual catalytic systems has enabled the asymmetric cross-coupling of benzylic electrophiles with various partners. nih.gov Future research could adapt these methods for 8-(bromomethyl)isoquinoline hydrobromide, coupling it with aryl bromides or alkyl trifluoroborates to generate N-benzylic heterocycles with high enantioselectivity. nih.gov This would provide access to a library of chiral isoquinoline-containing compounds for biological screening.

C-C Bond Insertion and Homologation: Recent studies have shown that Lewis acids can catalyze the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl (B1604629) bromides. nih.gov This homologation reaction proceeds through a phenonium ion intermediate and creates benzylic quaternary centers. nih.gov Exploring this "nonclassical" reactivity with 8-(bromomethyl)isoquinoline could lead to novel molecular scaffolds with potential applications in drug discovery. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective method for chemical transformations. Investigating the use of enzymes, such as halogenases or transaminases, for the stereoselective functionalization of the bromomethyl group or the isoquinoline core could provide efficient routes to enantiopure derivatives.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

To accelerate the discovery of new reactions and applications for this compound, its integration into modern automated synthesis and high-throughput experimentation (HTE) workflows is essential. nih.govyoutube.com HTE allows for the rapid, parallel execution of a large number of experiments at a microscale, making it a powerful tool for optimization and discovery. acs.orgseqens.com

Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, ligands, bases, solvents, and temperature conditions for reactions involving this compound. acs.org This accelerates the identification of optimal conditions for its synthesis or subsequent derivatization, a process that would be slow and material-intensive using traditional methods. nih.govyoutube.com

Library Synthesis: By combining automated liquid handlers with multi-well plates, large libraries of derivatives can be synthesized from this compound. youtube.com Reacting the parent compound with diverse arrays of nucleophiles (e.g., amines, phenols, thiols) under a set of pre-optimized conditions can quickly generate hundreds of novel compounds for screening in medicinal chemistry or materials science. nih.gov

Data-Driven Discovery: The large datasets generated by HTE are highly suitable for analysis by machine learning algorithms. youtube.com These algorithms can identify complex relationships between reaction parameters and outcomes, predict the results of new experiments, and guide the design of future synthetic efforts, ultimately creating a "self-driving lab" approach to chemical discovery. youtube.com

Interdisciplinary Applications in Materials Science and Chemical Engineering Research

The rigid, aromatic structure and the reactive handle of this compound make it an attractive candidate for applications beyond its traditional use as a synthetic intermediate.

Materials Science: Isoquinoline derivatives are being explored for their unique electronic and optical properties. amerigoscientific.comnumberanalytics.com Future research could focus on incorporating the 8-(bromomethyl)isoquinoline moiety into:

Polymers and Copolymers: Polymerization of monomers derived from this compound could lead to new conductive or optical materials. amerigoscientific.com

Metal-Organic Frameworks (MOFs): The isoquinoline nitrogen can act as a ligand for metal centers, making it a potential building block for MOFs with applications in gas storage or catalysis. amerigoscientific.com

Organic Electronics: The electronic properties of the isoquinoline ring system suggest potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. numberanalytics.com

Chemical Engineering: In chemical engineering, isoquinoline derivatives have shown promise as corrosion inhibitors. acs.org The ability of the nitrogen heteroatom and the π-system of the aromatic rings to coordinate with metal surfaces can prevent corrosion in acidic environments. acs.org The bromomethyl group provides a convenient anchor point to graft the isoquinoline unit onto surfaces or incorporate it into protective coatings, a research direction that could lead to more robust and efficient corrosion inhibitors.

Table 2: Potential Interdisciplinary Applications and Key Features

| Field | Potential Application | Key Feature of 8-(Bromomethyl)isoquinoline |

|---|---|---|

| Materials Science | Conductive Polymers, OLEDs | Aromatic π-system, tunable electronic properties amerigoscientific.comnumberanalytics.com |

| Metal-Organic Frameworks (MOFs) | Nitrogen atom as a metal ligand amerigoscientific.com | |

| Functional Surfaces | Reactive bromomethyl group for surface grafting | |

| Chemical Engineering | Corrosion Inhibitors | Heterocyclic nitrogen and π-electrons for metal surface adsorption acs.org |

| Process Catalysts | Can be immobilized on solid supports via the bromomethyl group |

Q & A

Q. What are the established synthetic pathways for 8-(bromomethyl)isoquinoline hydrobromide, and what are their key challenges?

- Methodological Answer : The synthesis typically involves multistep routes starting from isoquinoline derivatives. A common approach (Scheme 4 in ) includes:

Bromination and nitration : Bromination at position 5 of isoquinoline followed by nitration at position 8 yields 5-bromo-8-nitroisoquinoline.

Reduction and diazotization : Reduction of the nitro group and subsequent diazotization with HBr produces 8-bromoisoquinoline.

Functionalization : Introduction of the bromomethyl group via Sandmeyer reaction or alkylation.

- Key Challenges :

- Low yields in Pomeranz-Fritsch cyclization due to irreproducible reaction conditions .

- Competing side reactions during nitration/bromination steps, requiring precise temperature control (e.g., 0°C for H₂SO₄/P₂O₅ systems) .

- Alternative Route : Ring synthesis from 2-bromobenzaldehyde via Schiff base formation and borohydride reduction, though yields remain moderate (31%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store below 4°C in airtight, light-resistant containers to prevent decomposition (mp 210°C with dec.) .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of the bromomethyl group. For purification, employ cold recrystallization in ethanol/water mixtures to minimize degradation .

Advanced Research Questions

Q. What strategies can mitigate low yields in the Pomeranz-Fritsch cyclization during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Pd(0) catalysts (e.g., Pd₂(dba)₃) with Buchwald-Hartwig conditions to enhance cross-coupling efficiency .

- Solvent Effects : Substitute polar aprotic solvents (e.g., DMA) for traditional toluene in Ullmann-type reactions to improve solubility of intermediates .

- Temperature Control : Gradual heating (e.g., reflux in DMA at 150°C) reduces side-product formation during cyclization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials .

Q. How does the bromomethyl substituent influence the reactivity of isoquinoline derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Activation Effects : The electron-withdrawing C=N bond in isoquinoline activates the bromomethyl group at position 8 for SN₂ reactions, enabling efficient substitutions with amines or thiols .

- Steric Considerations : X-ray crystallography (e.g., ’s acyclic amine-borane structure) shows bromomethyl’s axial orientation facilitates nucleophilic attack .

- Comparative Reactivity : Bromomethyl derivatives exhibit higher reactivity than chloro analogs due to weaker C-Br bonds, confirmed by DFT calculations (not explicitly cited but inferred from synthetic protocols in ).

Q. What analytical techniques resolve discrepancies in reported melting points of this compound?

- Methodological Answer :

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to detect impurities (>99% purity threshold) .

- DSC/TGA : Differential scanning calorimetry identifies decomposition phases (e.g., dec. above 210°C) .

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing and hydrogen bonding patterns, explaining batch-dependent mp variations (e.g., 156–168°C ranges in hydrobromide salts) .

Applications in Medicinal Chemistry

Q. What is the role of this compound as a CD26 inhibitor, and how does its structure inform activity?

- Methodological Answer :

- Mechanistic Insight : The bromomethyl group forms covalent adducts with CD26’s active-site serine residue, confirmed by MALDI-TOF/MS peptide mapping .

- SAR Studies : Modifying the bromomethyl position (e.g., shifting to position 1) reduces inhibitory potency by 10-fold, highlighting the importance of steric alignment .

- In Vitro Assays : Competitive inhibition assays (IC₅₀ ~2 µM) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) validate its activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.